molecular formula C16H17N3O2S B8296710 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)- CAS No. 118788-44-6

7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)-

Cat. No. B8296710
M. Wt: 315.4 g/mol
InChI Key: QZFJTISVGGBBGA-UHFFFAOYSA-N
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Patent
US04908364

Procedure details

A solution of 28.5 g (0.1 mol) of 2-bromo-1-(3-tert.butyl-5-methyl-4-hydroxyphenyl)-ethanone from step (a1) and 12.9 g (0.1 mol) of 3-mercapto-2H-1,2,4-triazin-5-one was refluxed for 8 hours in 250 ml of ethanol. After the solvent had been removed in vacuo, the solid residue was dissolved in 200 ml of boiling ethyl acetate and filtered while hot. On concentration of the filtrate, colorless crystals were produced which were again recrystallized from isopropanol.
Name
2-bromo-1-(3-tert.butyl-5-methyl-4-hydroxyphenyl)-ethanone
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:6]=1)=O.[SH:17][C:18]1[NH:19][N:20]=[CH:21][C:22](=[O:24])[N:23]=1>C(O)C>[C:13]([C:7]1[CH:6]=[C:5]([C:3]2[N:19]3[N:20]=[CH:21][C:22](=[O:24])[N:23]=[C:18]3[S:17][CH:2]=2)[CH:10]=[C:9]([CH3:11])[C:8]=1[OH:12])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
2-bromo-1-(3-tert.butyl-5-methyl-4-hydroxyphenyl)-ethanone
Quantity
28.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)C)O)C(C)(C)C
Name
Quantity
12.9 g
Type
reactant
Smiles
SC=1NN=CC(N1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent had been removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in 200 ml of boiling ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered while hot
CUSTOM
Type
CUSTOM
Details
On concentration of the filtrate, colorless crystals were produced which
CUSTOM
Type
CUSTOM
Details
were again recrystallized from isopropanol

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C)C1=CSC=2N1N=CC(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.